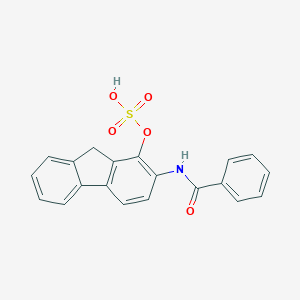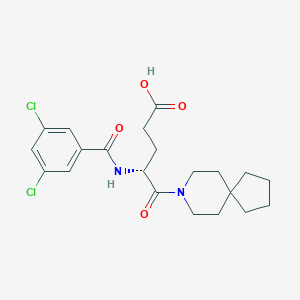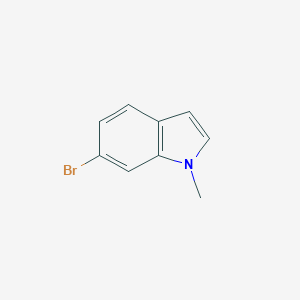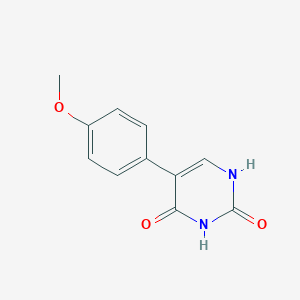
Naftopidil, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naftopidil is a medication that belongs to the class of α1-adrenergic receptor antagonists. It is used for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men where the prostate gland enlarges and causes urinary symptoms. Naftopidil has been approved for use in Japan since 1998, and it is also available in other countries such as South Korea, Thailand, and China.
Mecanismo De Acción
Naftopidil works by blocking the α1-adrenergic receptors in the smooth muscle of the prostate gland and the bladder neck. This leads to relaxation of the smooth muscle and improved urinary flow. Naftopidil has a higher affinity for the α1D-adrenergic receptor subtype, which is predominant in the prostate gland, compared to the α1A-adrenergic receptor subtype, which is predominant in the blood vessels.
Efectos Bioquímicos Y Fisiológicos
Naftopidil has been shown to have several biochemical and physiological effects in the body. It can decrease sympathetic nervous system activity, which can lead to a decrease in blood pressure. Naftopidil can also improve endothelial function, which is important for maintaining healthy blood vessels. In addition, it can increase the production of nitric oxide, which is a potent vasodilator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Naftopidil has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Naftopidil is also relatively safe and well-tolerated, with few reported side effects. However, one limitation is that it is not widely available outside of Japan and a few other countries, which can limit its use in international research projects.
Direcciones Futuras
There are several future directions for research on Naftopidil. One area of interest is its potential use in the treatment of hypertension, where it may have a role in reducing blood pressure and improving endothelial function. Another area of research is its potential use in the treatment of lower urinary tract symptoms in women, where it may have a similar mechanism of action as in men with Naftopidil, (R)-. Finally, there is interest in exploring the potential use of Naftopidil in combination with other medications for the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of Naftopidil, (R)-, involves several steps, including the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene-2-ol. This intermediate is then treated with diisopropylamine to produce (R)-1-(2-(2-(diisopropylamino)ethylamino)-1-hydroxyethyl)naphthalene-2-ol, which is the active ingredient in Naftopidil.
Aplicaciones Científicas De Investigación
Naftopidil has been extensively studied for its potential therapeutic effects in various medical conditions. One area of research has focused on its use in the treatment of Naftopidil, (R)-, where it has been shown to improve urinary symptoms and increase urinary flow rate. Other studies have investigated its potential use in the treatment of hypertension, lower urinary tract symptoms, and overactive bladder.
Propiedades
Número CAS |
127931-15-1 |
|---|---|
Nombre del producto |
Naftopidil, (R)- |
Fórmula molecular |
C24H28N2O3 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1 |
Clave InChI |
HRRBJVNMSRJFHQ-HXUWFJFHSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)








